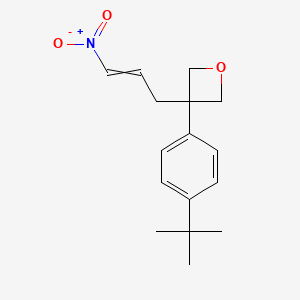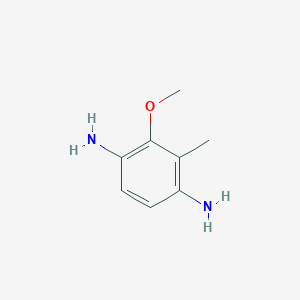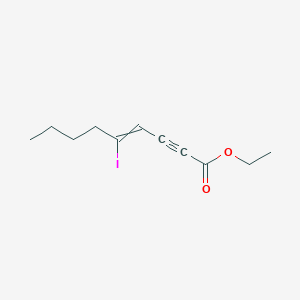
N,N',N'',N'''-Tetraethyl-N,N',N'',N'''-tetramethylgermanetetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine is a complex organogermanium compound It is characterized by the presence of germanium atoms bonded to ethyl and methyl groups, forming a tetraamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine typically involves the reaction of germanium tetrachloride with a mixture of ethyl and methyl amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
GeCl4+4RNH2→Ge(NR2)4+4HCl
where ( \text{R} ) represents the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity germanium tetrachloride and amines. The reaction is conducted in specialized reactors equipped with temperature and pressure control systems to ensure high yield and purity. The product is then purified through distillation and recrystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium amines.
Wissenschaftliche Forschungsanwendungen
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A related compound with similar structural features but without germanium.
N,N,N’,N’-Tetraethylethylenediamine (TEEDA): Another similar compound with ethyl groups instead of methyl groups.
Uniqueness
N,N’,N’‘,N’‘’-Tetraethyl-N,N’,N’‘,N’‘’-tetramethylgermanetetramine is unique due to the presence of germanium, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
870188-33-3 |
|---|---|
Molekularformel |
C12H32GeN4 |
Molekulargewicht |
305.04 g/mol |
IUPAC-Name |
N-methyl-N-tris[ethyl(methyl)amino]germylethanamine |
InChI |
InChI=1S/C12H32GeN4/c1-9-14(5)13(15(6)10-2,16(7)11-3)17(8)12-4/h9-12H2,1-8H3 |
InChI-Schlüssel |
ZWRHKBMGGAGXHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)[Ge](N(C)CC)(N(C)CC)N(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)
![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)

![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)


